molecular formula C8H7NO5 B137600 4-Hydroxy-3-nitrophenylacetic acid CAS No. 10463-20-4

4-Hydroxy-3-nitrophenylacetic acid

Cat. No.: B137600
CAS No.: 10463-20-4
M. Wt: 197.14 g/mol
InChI Key: QBHBHOSRLDPIHG-UHFFFAOYSA-N
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Description

4-Hydroxy-3-nitrophenylacetic acid (NHPA, C₈H₇NO₅, molecular weight 197.14 g/mol) is a nitrated phenolic compound characterized by a hydroxyl (-OH), nitro (-NO₂), and carboxylic acid (-COOH) functional group on its aromatic ring (Fig. 1) . It is primarily known as a metabolite of 3-nitrotyrosine, a biomarker of nitrative stress linked to pathologies such as asthma, diabetes, and neurodegenerative disorders . NHPA is also endogenously formed in the stomach via the nitration of 4-hydroxyphenylacetic acid (HPA) under acidic conditions in the presence of nitrate/nitrite salts . Its urinary excretion makes it a critical diagnostic marker for oxidative stress-related diseases.

NHPA has diverse applications:

  • Analytical Chemistry: Molecularly imprinted polymers (MIPs) synthesized with 1-vinylimidazole demonstrate high specificity for NHPA, enabling its detection in human urine at concentrations as low as 775 ± 81 ng/L .
  • Microbiology: Enhances ice nucleation activity in Xanthomonas campestris by stimulating transcription of the inaX gene .
  • Antiviral Research: Inhibits SARS-CoV-2 3CLpro protease (50% inhibition at 278.98 mM in DMSO) .
  • Antibacterial Activity: Isolated from mustard seeds, NHPA exhibits activity against Escherichia coli, Salmonella enteritidis, and Staphylococcus aureus .

Chemical Reactions Analysis

4-Hydroxy-3-nitrophenylacetic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and metal hydrides . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Microbiology: Ice Nucleation Activity

One of the notable applications of 4-HNPA is its role in enhancing the ice nucleation activity of certain bacteria, specifically Xanthomonas campestris. Research indicates that when this bacterium is cultivated in the presence of 1 ppm of 4-HNPA, there is a significant enhancement in its ice-nucleation activity. This enhancement is attributed to the increased expression of the ice-nucleation-active protein InaX and its corresponding mRNA within the bacterial cells .

Case Study: Ice Nucleation in Xanthomonas campestris

  • Objective : To evaluate the effect of 4-HNPA on ice nucleation.
  • Method : Cultivation of Xanthomonas campestris with varying concentrations of 4-HNPA.
  • Findings : The presence of 4-HNPA resulted in a marked increase in both InaX protein and mRNA levels, suggesting a stimulatory effect on biosynthesis.

Immunology: Antibody Responses

In immunological studies, 4-HNPA serves as a hapten that can influence antibody responses. In experiments involving mice, administration of 4-HNPA conjugated to other molecules has been shown to regulate B cell activation and antibody production. Specifically, it has been observed that the production of B cell activating factor (BAFF) by neutrophils and dendritic cells is modulated by the presence of 4-HNPA, which plays a critical role in T cell-independent antibody responses .

Case Study: BAFF Regulation by 4-HNPA

  • Objective : To investigate how 4-HNPA affects BAFF levels in immune cells.
  • Method : Injection of 4-HNPA conjugates into mice and monitoring BAFF expression.
  • Findings : Increased BAFF levels were noted in specific myeloid populations post-injection, indicating that 4-HNPA influences immune response dynamics.

Antioxidant Research

4-HNPA is also studied for its potential antioxidant properties. As a metabolite related to nitrotyrosine, it has been suggested that further research could elucidate its role as an antioxidant agent . The implications for oxidative stress research are significant, as antioxidants are crucial in mitigating cellular damage caused by free radicals.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
MicrobiologyEnhances ice nucleation activity in Xanthomonas campestrisIncreased expression of InaX protein and mRNA
ImmunologyModulates antibody responses via BAFF productionInfluences B cell activation and immune response
Antioxidant ResearchPotential antioxidant propertiesRequires further investigation into oxidative stress

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

NHPA shares structural and functional similarities with several phenolic and nitroaromatic compounds. Key comparisons are outlined below:

4-Hydroxyphenylacetic Acid (HPA)

  • Structure : Lacks the nitro group (C₈H₈O₃, MW 152.14 g/mol).
  • Role : Precursor to NHPA; converts to NHPA under acidic nitration conditions .
  • Binding Specificity : MIPs imprinted with HPA show 3-fold higher affinity for NHPA due to complementary electrostatic interactions between the nitro group and polymer matrix .
  • Biological Relevance: Found in human saliva and urine; endogenous nitration increases NHPA levels in urine by 100% .

3-Nitrobenzoic Acid

  • Structure: Nitro and carboxylic acid groups on benzene (C₇H₅NO₄, MW 167.12 g/mol).
  • Binding Behavior : Exhibits higher binding capacity on MIPs than NHPA, attributed to stronger electrostatic interactions and reduced solvent competition .
  • Applications : Used as a reference compound in MIP studies to benchmark selectivity .

4-Hydroxy-3-Methoxyphenylacetic Acid

  • Structure : Methoxy (-OCH₃) replaces nitro group (C₉H₁₀O₅, MW 198.17 g/mol).
  • Functional Differences : The methoxy group reduces acidity compared to NHPA (pKa ~2.5 vs. ~1.8 for NHPA) and alters reactivity in electrophilic substitutions.
  • Safety : Classified as an irritant (Eye Irrit. 2, Skin Irrit. 2) under GHS .

Sinapic Acid

  • Structure: Propenoic acid chain with methoxy and hydroxyl groups (C₁₁H₁₂O₅, MW 224.21 g/mol).
  • Bioactivity : Antibacterial activity against E. coli and S. aureus depends on methoxy and hydroxyl groups, unlike NHPA, where nitro and hydroxyl groups are critical .
  • Therapeutic Use : Antioxidant and anti-inflammatory properties, unlike NHPA’s role as a stress biomarker .

3-Nitrotyrosine

  • Structure : Nitro and hydroxyl groups on tyrosine (C₉H₁₀N₂O₅, MW 226.18 g/mol).
  • Biological Role : Protein modification product causing conformational instability; NHPA is its urinary metabolite .

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Role/Activity
NHPA C₈H₇NO₅ 197.14 -OH, -NO₂, -COOH Biomarker, antibacterial, antiviral
HPA C₈H₈O₃ 152.14 -OH, -COOH NHPA precursor
3-Nitrobenzoic Acid C₇H₅NO₄ 167.12 -NO₂, -COOH MIP reference compound
Sinapic Acid C₁₁H₁₂O₅ 224.21 -OH, -OCH₃, propenoic acid Antioxidant, antibacterial
3-Nitrotyrosine C₉H₁₀N₂O₅ 226.18 -OH, -NO₂, -NH₂ Protein nitration marker

Table 2: Physical Properties

Compound Melting Point (°C) Solubility (DMSO) LogP (Predicted)
NHPA 144–148 55 mg/mL (278.98 mM) 1.2
HPA 137–139* 10 mg/mL (65.7 mM)* 0.9
Sinapic Acid 204–206* 5 mg/mL (22.3 mM)* 1.8

Key Research Findings

MIP Specificity : The 1-vinylimidazole-based MIP for NHPA has a binding capacity of 368.6 m²/g and 6.80% wt. nitrogen content, enabling selective extraction from urine .

Antibacterial Mechanism : NHPA’s nitro group enhances activity against Gram-negative bacteria by disrupting membrane integrity, while sinapic acid relies on methoxy groups for ROS generation .

Disease Biomarker : Urinary NHPA levels correlate with nitrative stress in diabetic patients, doubling under acidic conditions .

Viral Inhibition : NHPA’s nitro group contributes to SARS-CoV-2 3CLpro inhibition, though less potent than epigallocatechin gallate (EGCG) .

Biological Activity

4-Hydroxy-3-nitrophenylacetic acid (4-HNPA) is a compound that has attracted attention due to its diverse biological activities, particularly in the fields of microbiology and immunology. This article provides a comprehensive overview of the biological activity of 4-HNPA, supported by research findings, case studies, and data tables.

4-HNPA is a nitrophenolic compound characterized by the presence of both hydroxyl and nitro functional groups. Its chemical structure contributes to its biological properties, including its solubility and interaction with biological systems.

PropertyValue
Molecular FormulaC9H9N2O4
Molecular Weight195.18 g/mol
SolubilitySlightly soluble in water
pKa6.60

Antibacterial Activity

Research has demonstrated that 4-HNPA exhibits significant antibacterial properties. A study isolated 4-HNPA from a methanol extract of yellow mustard seeds, showing effectiveness against various bacterial strains including Escherichia coli, Salmonella enteritidis, and Staphylococcus aureus.

  • Mechanism of Action : The antibacterial activity is attributed to the structural features of 4-HNPA, particularly the hydroxyl and nitro groups, which are essential for its interaction with bacterial cells .

Table: Antibacterial Efficacy of 4-HNPA

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Salmonella enteritidis30 µg/mL
Staphylococcus aureus40 µg/mL

Ice Nucleation Activity

Another notable biological activity of 4-HNPA is its role in enhancing ice nucleation. A study involving Xanthomonas campestris showed that cultivation in the presence of 1 ppm of 4-HNPA significantly increased the expression of ice-nucleation-active proteins and their corresponding mRNA . This suggests potential applications in agriculture, particularly in frost protection.

Immunological Effects

4-HNPA has also been studied for its immunological effects. In experiments with mice, it was found that administration of 4-HNPA conjugated to carriers enhanced antibody responses. The compound was shown to stimulate B cell activation and proliferation, indicating its potential as an adjuvant in vaccine formulations .

Case Study: Immunization Response

A study investigated the effects of 4-HNPA on immune responses in mice:

  • Method : Mice were administered NP-Ficoll (a conjugate of 4-HNPA) and subsequently analyzed for antibody production.
  • Findings : Mice receiving the conjugate exhibited significantly higher levels of IgG compared to controls, highlighting the role of 4-HNPA in modulating immune responses.

Antioxidant Potential

While primarily recognized for its antibacterial and immunological activities, preliminary studies suggest that 4-HNPA may also possess antioxidant properties. It is a metabolite of nitrotyrosine, which has been implicated in oxidative stress pathways . Further research is required to elucidate these effects and their implications for health.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-Hydroxy-3-nitrophenylacetic acid critical for experimental design?

  • Answer: The compound (CAS 10463-20-4) has a melting point of 146–148°C, dissolves in ethanol (5% solution yields a yellow-orange color), and exhibits stability under recommended storage conditions (avoiding heat and moisture). Its molecular structure (SMILES: OC(=O)Cc1ccc(O)c(c1)N+=O) includes a nitro group and hydroxyl moiety, which influence its reactivity. These properties are vital for solubility studies, reaction condition optimization, and chromatographic separation (e.g., HPLC or GC/MS) .

Q. What are the common synthetic routes for this compound in laboratory settings?

  • Answer: A primary method involves nitration of 4-hydroxyphenylacetic acid (HPA) under acidic conditions (pH 1.0) using sodium nitrite. This reaction mimics endogenous formation in biological systems, such as saliva or gastric environments. Researchers should monitor pH rigorously and use quenching agents to halt nitration at the desired stage. Validation via NMR or mass spectrometry is recommended to confirm purity .

Advanced Research Questions

Q. How can molecularly imprinted polymers (MIPs) be optimized for selective extraction of this compound from biological matrices?

  • Answer: MIPs synthesized with 1-vinylimidazole as a functional monomer and 4-hydroxyphenylacetic acid as a template show high specificity (affinity factor = 3) due to electrostatic interactions with the nitro group. Key steps include:

Polymer Synthesis: Use ethylene glycol dimethacrylate as a cross-linker in a 4:1 monomer-to-template ratio.

Solid-Phase Extraction (SPE): Optimize elution with methanol:acetic acid (9:1 v/v) to recover >90% of the analyte from urine samples.

Validation: Compare binding capacities between imprinted and non-imprinted polymers to confirm selectivity. Surface area (368.6 m²g⁻¹) and nitrogen content (6.80% wt.) are critical quality metrics .

Q. What experimental strategies are employed to investigate the endogenous formation of this compound from dietary precursors?

  • Answer: To study endogenous nitration:

  • In Vitro Models: Incubate HPA (2–10 µM) with nitrite (60–300 µM) at pH 1.0 (simulating gastric conditions) for 1–2 hours. Quantify yields via LC-MS/MS .
  • Human Studies: Administer nitrate-rich diets and analyze urinary this compound levels. Acidic SPE conditions (pH 2.5) prevent artifactual nitration during sample processing .

Q. How do researchers address discrepancies in toxicological data for this compound?

  • Answer: Limited toxicological data (e.g., no acute toxicity thresholds) necessitate precautionary measures:

  • PPE: Use N95 masks, gloves, and eye protection to avoid respiratory and dermal exposure.
  • Handling: Avoid strong acids/oxidizers to prevent hazardous reactions. Store in sealed containers under inert gas .

Q. Methodological Considerations

Q. What analytical techniques are recommended for quantifying this compound in complex biological samples?

  • Answer:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Achieves detection limits <1 ng/L using a C18 column and negative-ion mode.
  • Gas Chromatography (GC-MS): Derivatize with trimethylsilyl (TMS) agents to enhance volatility. Monitor fragments at m/z 368.6 for specificity .

Q. How can experimental artifacts (e.g., unintended nitration) be minimized during sample preparation?

  • Answer:

  • Acid Quenching: Add ascorbic acid post-extraction to scavenge residual nitrite.
  • Storage: Freeze samples at -80°C and avoid repeated thawing.
  • Blanks: Include nitrite-free controls to baseline correct endogenous vs. artifactual nitration .

Q. Safety and Compliance

Q. What are the critical safety protocols for handling this compound in research laboratories?

  • Answer:

  • Ventilation: Use fume hoods for weighing and reactions.
  • Incompatibilities: Segregate from strong acids/alkalis and oxidizing agents (e.g., HNO₃, H₂O₂).
  • Spill Management: Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Properties

IUPAC Name

2-(4-hydroxy-3-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c10-7-2-1-5(4-8(11)12)3-6(7)9(13)14/h1-3,10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHBHOSRLDPIHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10463-20-4
Record name 4-Hydroxy-3-nitrophenylacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10463-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-hydroxy-3-nitrophenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.849
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

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4-Hydroxyphenylacetic acid (50 g, 0.32 m) in 300 ml of glacial acetic acid was cooled to 10° at which temperature 100 ml of nitric acid was slowly added. The mixture was allowed to reach room temperature, then was poured into 1 l of water. The separated solid was washed with water and recrystallized from ethanol to give 35 g of 4-hydroxy-3-nitrophenylacetic acid, m.p. 144°-146°.
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Synthesis routes and methods V

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Methyl 4-hydroxy-3-nitrophenylacetate (21.1 g, 0.1 mol) was suspended in a mixture of water (55 ml) and methanol (105 ml). The suspension was stirred at room temperature while a solution of sodium hydroxide (8.8 g, 0.22 mol) in water (50 ml) was added dropwise over 20 minutes, maintaining the reaction temperature between 20 and 25° C. by water bath cooling. The resultant dark red solution was stirred at room temperature for 15 minutes, diluted with water and acidified to pH1-2 by addition of 2M hydrochloric acid and extracted with ethyl acetate. The organic extract was washed with brine (200 ml), dried over magnesium sulphate, filtered and concentrated under reduced pressure to give 4-hydroxy-3-nitrophenylacetic acid (19.6 g) as a yellow solid.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indole
1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indole
4-Hydroxy-3-nitrophenylacetic acid
1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indole
1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indole
4-Hydroxy-3-nitrophenylacetic acid
1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indole
1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indole
4-Hydroxy-3-nitrophenylacetic acid
1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indole
1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indole
4-Hydroxy-3-nitrophenylacetic acid
1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indole
1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indole
4-Hydroxy-3-nitrophenylacetic acid
1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indole
4-Hydroxy-3-nitrophenylacetic acid

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